molecular formula C7H10O2 B6270517 methyl (2E)-3-cyclopropylprop-2-enoate CAS No. 59939-11-6

methyl (2E)-3-cyclopropylprop-2-enoate

Cat. No.: B6270517
CAS No.: 59939-11-6
M. Wt: 126.2
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Description

Methyl (2E)-3-cyclopropylprop-2-enoate is an organic compound characterized by the presence of a cyclopropyl group attached to a propenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-cyclopropylprop-2-enoate typically involves the esterification of 3-cyclopropylprop-2-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

3-cyclopropylprop-2-enoic acid+methanolH2SO4methyl (2E)-3-cyclopropylprop-2-enoate+water\text{3-cyclopropylprop-2-enoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-cyclopropylprop-2-enoic acid+methanolH2​SO4​​methyl (2E)-3-cyclopropylprop-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-cyclopropylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-cyclopropylprop-2-enoic acid.

    Reduction: 3-cyclopropylpropan-1-ol or cyclopropylpropane.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-3-cyclopropylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-cyclopropylprop-2-enoate depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved can vary, but it often involves interactions with enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Methyl (2E)-3-cyclopropylprop-2-enoate can be compared with other similar compounds such as:

    Methyl (2E)-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of a cyclopropyl group.

    Methyl (2E)-3-butylprop-2-enoate: Similar structure but with a butyl group instead of a cyclopropyl group.

Uniqueness

The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds

Properties

CAS No.

59939-11-6

Molecular Formula

C7H10O2

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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